

An In-depth Technical Guide to Benzene, 1-(bromomethyl)-4-(heptyloxy)-

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Compound of Interest

Compound Name: Benzene, 1-(bromomethyl)-4-(heptyloxy)-

Cat. No.: B1317074

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CAS Number: 103481-66-9

This technical guide provides a comprehensive overview of **Benzene, 1-(bromomethyl)-4-(heptyloxy)-**, a substituted aromatic compound of interest to researchers and professionals in organic synthesis and drug development. Due to the limited availability of specific data for this compound, this guide leverages information on closely related alkoxy-substituted benzyl bromides to provide a thorough understanding of its properties, synthesis, and potential applications.

Chemical and Physical Properties

Benzene, 1-(bromomethyl)-4-(heptyloxy)- is an organic compound characterized by a benzene ring substituted with a bromomethyl group and a heptyloxy group at the para position. The presence of the reactive benzylic bromide and the lipophilic heptyloxy chain makes it a valuable intermediate in organic synthesis.

Table 1: General Properties of **Benzene, 1-(bromomethyl)-4-(heptyloxy)-**

Property	Value	Source
CAS Number	103481-66-9	Generic Chemical Databases
Molecular Formula	C ₁₄ H ₂₁ BrO	Calculated
Molecular Weight	285.22 g/mol	Calculated
Appearance	Expected to be a colorless to pale yellow liquid or low-melting solid	Inferred from similar compounds

Table 2: Representative Spectroscopic Data of Structurally Similar Compounds

Disclaimer: The following data is for structurally related compounds and is provided for reference purposes to predict the expected spectral characteristics of **Benzene, 1-(bromomethyl)-4-(heptyloxy)-**.

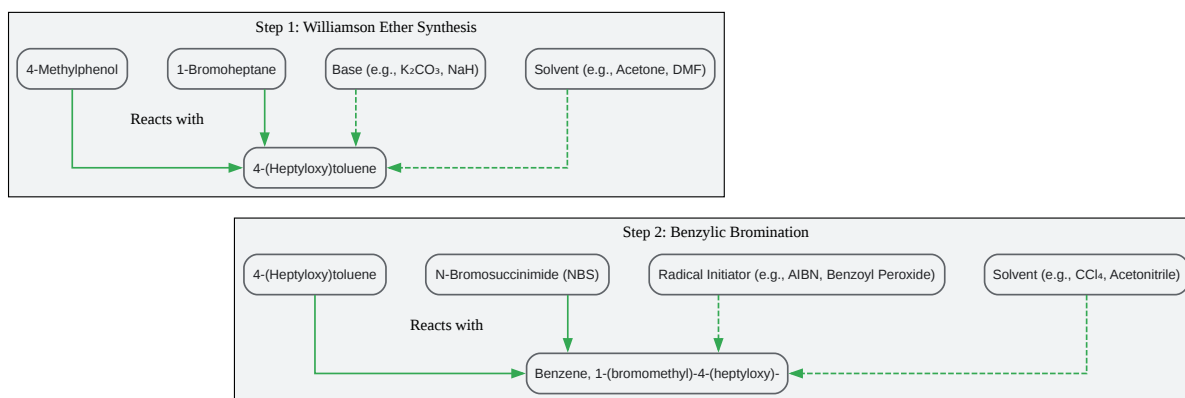
Compound	¹ H NMR (CDCl ₃ , δ ppm)	¹³ C NMR (CDCl ₃ , δ ppm)	Mass Spec (m/z)
1-(Bromomethyl)-4-methoxybenzene	7.32 (d, 2H), 6.88 (d, 2H), 4.48 (s, 2H), 3.80 (s, 3H)	159.5, 130.4, 129.8, 114.1, 55.3, 33.7	200 (M ⁺), 121 (M ⁺ - Br)
1-(Bromomethyl)-4-ethoxybenzene	7.31 (d, 2H), 6.86 (d, 2H), 4.47 (s, 2H), 4.03 (q, 2H), 1.41 (t, 3H)	158.8, 130.5, 129.7, 114.7, 63.5, 33.8, 14.8	214 (M ⁺), 135 (M ⁺ - Br)

Based on these examples, the expected ¹H NMR spectrum for **Benzene, 1-(bromomethyl)-4-(heptyloxy)-** would show signals for the aromatic protons (two doublets), the benzylic methylene protons (a singlet around 4.5 ppm), and the protons of the heptyloxy chain (a triplet for the terminal methyl group, and multiplets for the methylene groups).

Synthesis and Experimental Protocols

The synthesis of **Benzene, 1-(bromomethyl)-4-(heptyloxy)-** can be envisioned as a two-step process starting from a readily available precursor like 4-methylphenol. The first step involves

the formation of the ether linkage via a Williamson ether synthesis, followed by the bromination of the benzylic methyl group.



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Figure 1: Proposed synthetic workflow for **Benzene, 1-(bromomethyl)-4-(heptyloxy)-**.

Experimental Protocol: Synthesis of 4-(Heptyloxy)toluene (Step 1)

- To a solution of 4-methylphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).
- Stir the mixture at room temperature for 30 minutes.
- Add 1-bromoheptane (1.1 equivalents) dropwise to the reaction mixture.

- Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 4-(heptyloxy)toluene.

Experimental Protocol: Synthesis of **Benzene, 1-(bromomethyl)-4-(heptyloxy)-** (Step 2)

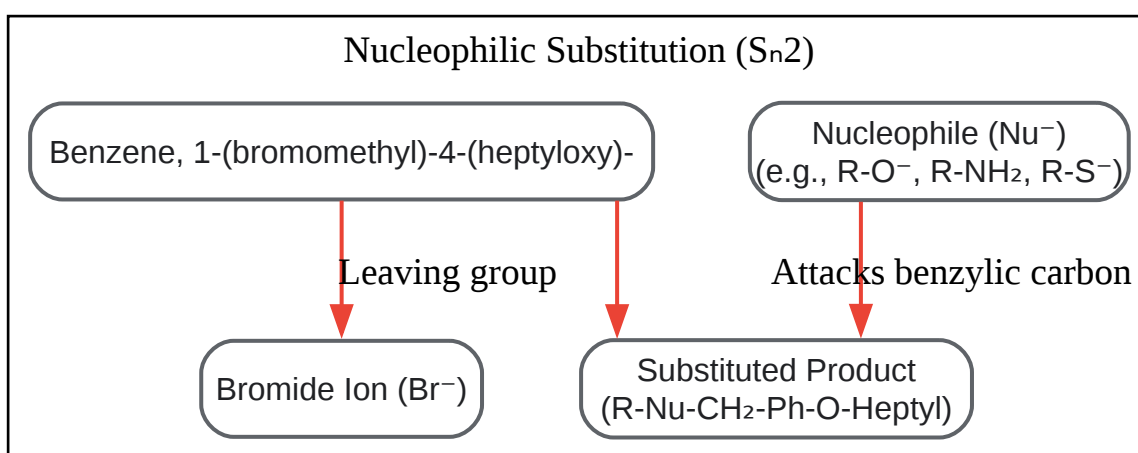
- Dissolve 4-(heptyloxy)toluene (1 equivalent) in a non-polar solvent like carbon tetrachloride or acetonitrile.
- Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
- Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. Monitor the reaction by TLC.
- After completion, cool the reaction mixture and filter off the succinimide byproduct.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify by vacuum distillation or column chromatography to obtain pure **Benzene, 1-(bromomethyl)-4-(heptyloxy)-**.

Reactivity and Applications in Drug Development

Substituted benzyl bromides are versatile reagents in organic synthesis, primarily acting as electrophiles in nucleophilic substitution reactions. The bromomethyl group is an excellent leaving group, allowing for the introduction of the 4-(heptyloxy)benzyl moiety onto various nucleophiles such as alcohols, amines, and thiols.

This reactivity is particularly useful in drug development for several reasons:

- **Introduction of a Lipophilic Tail:** The heptyloxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
- **Linker Chemistry:** The benzyl bromide functionality can be used to attach the molecule to other scaffolds, acting as a linker in the synthesis of more complex drug candidates.
- **Protecting Group Chemistry:** The 4-(heptyloxy)benzyl group can be used as a protecting group for alcohols and other functional groups, which can be cleaved under specific conditions.



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Figure 2: General reactivity of **Benzene, 1-(bromomethyl)-4-(heptyloxy)-** in S_N2 reactions.

Safety and Handling

Substituted benzyl bromides are generally classified as lachrymators and are corrosive. They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: General Safety Information for Substituted Benzyl Bromides

Hazard	Precaution
Toxicity	Harmful if swallowed, inhaled, or in contact with skin.
Corrosivity	Causes severe skin burns and eye damage.
Lachrymator	Causes tearing and irritation to the eyes and respiratory tract.
Handling	Use in a fume hood with gloves, safety goggles, and a lab coat. Avoid breathing vapors.
Storage	Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Disposal	Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals with appropriate safety precautions in place. The information provided for the synthesis and properties of **Benzene, 1-(bromomethyl)-4-(heptyloxy)-** is based on established chemical principles and data from analogous compounds due to a lack of specific published literature on this exact molecule.

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